Cas no 19179-36-3 (3,5-Dihydroxybenzonitrile)

3,5-Dihydroxybenzonitrile structure
3,5-Dihydroxybenzonitrile structure
商品名:3,5-Dihydroxybenzonitrile
CAS番号:19179-36-3
MF:C7H5NO2
メガワット:135.1201
MDL:MFCD00016453
CID:88045
PubChem ID:87952

3,5-Dihydroxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 3,5-Dihydroxybenzonitrile
    • 3,5-Dihydroxy-benzonitrile
    • 3,5-dihydroxycyanobenzene
    • 5-cyanoresorcinol
    • Benzonitrile,3,5-dihydroxy
    • alpha-Resorcylonitrile
    • AKOS BB-9154
    • 3,5-DIHYDROXYBENZONI
    • Benzonitrile, 3,5-dihydroxy-
    • 3,5-dihydroxybenzenecarbonitrile
    • 3,5-Dihydroxybenzonitrile 98%
    • 2-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-4-one
    • 4MA4PW9ML5
    • 19179-36-3
    • SCHEMBL214163
    • EINECS 242-859-6
    • GS-6005
    • MFCD00016453
    • SB34723
    • 3,5-Dihydroxybenzonitrile, AldrichCPR
    • FT-0614623
    • J-012396
    • 4,4-isopropylidenebis[(allyloxy)benzene]
    • H10611
    • a-Resorcylonitrile
    • AKOS004121467
    • 3,5-DIHYDROXY BENZONITRILE
    • DTXSID00172711
    • A813520
    • Benzonitrile,3,5-dihydroxy-
    • NS00026254
    • AM814
    • AC-16415
    • DB-065759
    • DTXCID5095202
    • MDL: MFCD00016453
    • インチ: InChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H
    • InChIKey: ABHOEQJNEOMTEK-UHFFFAOYSA-N
    • ほほえんだ: N#CC1=CC(O)=CC(O)=C1
    • BRN: 6322491

計算された属性

  • せいみつぶんしりょう: 135.03200
  • どういたいしつりょう: 135.032028
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 64.2

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 190-193°C
  • ふってん: 336.4°C at 760 mmHg
  • フラッシュポイント: 157.2 °C
  • 屈折率: 1.5800 (estimate)
  • ようかいど: 微溶性(3.4 g/l)(25ºC)、
  • すいようせい: Soluble in water.
  • PSA: 64.25000
  • LogP: 0.96948
  • ようかいせい: 自信がない

3,5-Dihydroxybenzonitrile セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danfer
  • 危害声明: H331,H302,H315,H319,H335
  • 警告文: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501A
  • 危険物輸送番号:3439
  • 危険カテゴリコード: 20/22-36/37/38
  • セキュリティの説明: S26-S36/37/39
  • 危険物標識: Xi Xn
  • 危険レベル:6.1
  • 危険レベル:6.1
  • セキュリティ用語:6.1
  • 包装等級:III
  • ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
  • 包装カテゴリ:III
  • 包装グループ:III
  • リスク用語:R20/22; R36/37/38

3,5-Dihydroxybenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,5-Dihydroxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR5346-1g
3,5-Dihydroxybenzonitrile
19179-36-3 98%
1g
£26.00 2025-03-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05642-1g
3,5-Dihydroxybenzonitrile, 98%
19179-36-3 98%
1g
¥1204.00 2023-03-01
Apollo Scientific
OR5346-5g
3,5-Dihydroxybenzonitrile
19179-36-3 98%
5g
£78.00 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031211-250mg
3,5-Dihydroxybenzonitrile
19179-36-3 98%
250mg
¥51 2024-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024682-25g
3,5-Dihydroxybenzonitrile
19179-36-3 98%
25g
¥3325 2023-04-15
eNovation Chemicals LLC
D555104-1g
3,5-Dihydroxybenzonitrile
19179-36-3 97%
1g
$218 2024-05-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0783-1g
3,5-Dihydroxy-benzonitrile
19179-36-3 97%
1g
1679.12CNY 2021-05-08
Alichem
A014003140-1g
3,5-Dihydroxybenzonitrile
19179-36-3 97%
1g
$1490.00 2023-09-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0783-1g
3,5-Dihydroxy-benzonitrile
19179-36-3 97%
1g
¥1679.12 2025-01-21
1PlusChem
1P003J45-250mg
3,5-Dihydroxybenzonitrile
19179-36-3 98%
250mg
$7.00 2024-06-17

3,5-Dihydroxybenzonitrileに関する追加情報

Professional Introduction to 3,5-Dihydroxybenzonitrile (CAS No. 19179-36-3)

3,5-Dihydroxybenzonitrile, with the chemical formula C₇H₅NO₂, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 19179-36-3, serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials. Its molecular structure, featuring both hydroxyl and nitrile functional groups, makes it a valuable precursor for developing novel therapeutic agents and functional polymers.

The significance of 3,5-Dihydroxybenzonitrile in modern chemical research is underscored by its broad applicability across multiple domains. In pharmaceutical chemistry, this compound has been explored as a building block for designing molecules with potential antimicrobial, anti-inflammatory, and antioxidant properties. Recent studies have highlighted its role in the synthesis of flavonoid derivatives, which are known for their therapeutic benefits in combating various diseases.

One of the most compelling aspects of 3,5-Dihydroxybenzonitrile is its reactivity, which allows for diverse chemical modifications. The presence of both hydroxyl and nitrile groups enables it to participate in nucleophilic substitution reactions, forming new compounds with tailored properties. This characteristic has been leveraged in the development of advanced materials, where 3,5-Dihydroxybenzonitrile is used to create polymers with enhanced mechanical strength and thermal stability.

In the realm of medicinal chemistry, researchers have been particularly interested in exploring the pharmacological potential of 3,5-Dihydroxybenzonitrile derivatives. A notable study published in 2022 demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases. The hydroxyl groups facilitate hydrogen bonding interactions with biological targets, while the nitrile group contributes to lipophilicity, optimizing drug delivery systems. These findings have opened new avenues for developing treatments against conditions such as Alzheimer's and Parkinson's disease.

The synthesis of 3,5-Dihydroxybenzonitrile typically involves the reaction of benzonitrile with glycerol or similar diols under controlled conditions. Advances in green chemistry have led to more sustainable methods, including catalytic processes that minimize waste and energy consumption. These innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.

Another area where 3,5-Dihydroxybenzonitrile has made a significant impact is in the development of organic electronic materials. Its conjugated system and electron-withdrawing nitrile group make it an excellent candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Recent breakthroughs have shown that incorporating 3,5-Dihydroxybenzonitrile into polymer chains can enhance charge transport properties, leading to more efficient electronic devices.

The compound's role in drug discovery extends beyond its direct application as a therapeutic agent. It serves as a scaffold for generating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying promising candidates for further development. This approach has been instrumental in accelerating drug discovery pipelines for major pharmaceutical companies.

From a material science perspective, 3,5-Dihydroxybenzonitrile derivatives exhibit interesting photophysical properties, making them suitable for applications in optoelectronics and photodynamic therapy. Researchers have explored its potential use in designing photosensitizers that can be activated by light to generate reactive oxygen species, which are effective against cancer cells. This dual functionality—both as a synthetic intermediate and as an active component—underscores the compound's multifaceted utility.

The future prospects of 3,5-Dihydroxybenzonitrile are promising, with ongoing research focusing on expanding its applications into areas such as nanotechnology and biomedicine. The ability to modify its structure further enhances its versatility, allowing scientists to tailor its properties for specific needs. As synthetic methodologies continue to evolve, the accessibility and scalability of producing this compound will likely improve, fostering more innovation across industries.

In conclusion,3,5-Dihydroxybenzonitrile (CAS No. 19179-36-3) is a cornerstone molecule in modern chemical research. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. The latest scientific advancements highlight its growing importance as a key intermediate and active component in various high-value products. As research progresses,the full potential of this compound is expected to be realized,leading to further breakthroughs that benefit society.

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